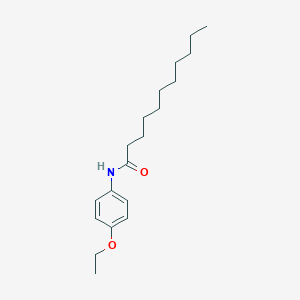

N-(4-ethoxyphenyl)undecanamide

Beschreibung

N-(4-Ethoxyphenyl)undecanamide (CAS: 85-01-8; systematic name: Acetamide, N-(4-ethoxyphenyl)-) is a secondary amide characterized by an undecanamide chain (11-carbon alkyl group) linked to a 4-ethoxyphenyl aromatic moiety. Its structure combines a hydrophobic alkyl chain with an electron-rich aromatic group, influencing its solubility, reactivity, and coordination properties.

Eigenschaften

Molekularformel |

C19H31NO2 |

|---|---|

Molekulargewicht |

305.5 g/mol |

IUPAC-Name |

N-(4-ethoxyphenyl)undecanamide |

InChI |

InChI=1S/C19H31NO2/c1-3-5-6-7-8-9-10-11-12-19(21)20-17-13-15-18(16-14-17)22-4-2/h13-16H,3-12H2,1-2H3,(H,20,21) |

InChI-Schlüssel |

KYEZQRIJFDKPJV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC |

Kanonische SMILES |

CCCCCCCCCCC(=O)NC1=CC=C(C=C1)OCC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

N-(5-Iodoquinolin-8-yl)undecanamide

Structural Features :

- Aromatic group: 5-iodoquinolin-8-yl (electron-deficient heteroaromatic ring with an iodine substituent).

- Amide chain : Undecanamide (C11).

Key Findings :

- Used as a bidentate ligand in organoboron polymers synthesized via Sonogashira-Hagihara coupling.

- Exhibits strong luminescence, with quantum yields (ΦF) up to 0.65 when paired with aryl groups like perfluorophenyl (Ar2 = F) .

- Comparison: The iodine and quinoline moieties enhance electron-withdrawing effects, improving luminescent efficiency compared to simpler aromatic systems. In contrast, the 4-ethoxyphenyl group in the target compound is electron-donating, which may reduce charge-transfer efficiency but improve solubility in non-polar solvents.

N-(Quinolin-8-yl)acetamide

Structural Features :

- Aromatic group: Quinolin-8-yl (unsubstituted heteroaromatic ring).

- Amide chain : Acetamide (C2).

Key Findings :

- Acts as a ligand in rigid organoboron polymers, achieving ΦF = 0.53.

- Shorter alkyl chain limits steric hindrance, favoring polymerization yields (84%) .

- Comparison: The shorter chain and unsubstituted quinoline group result in lower quantum yields than N-(5-iodoquinolin-8-yl)undecanamide. The target compound’s undecanamide chain may enhance thermal stability and reduce crystallinity in polymers.

11-(3-Hydroxy-5-pentylphenoxy)-N-(4-hydroxyphenyl)undecanamide

Structural Features :

- Aromatic group: 4-Hydroxyphenyl (polar substituent) with a 3-hydroxy-5-pentylphenoxy side chain.

- Amide chain : Undecanamide (C11).

Key Findings :

- Comparison : The hydroxyl groups contrast sharply with the ethoxy group in the target compound, suggesting divergent solubility profiles and biological interactions. The ethoxy group’s electron-donating nature may stabilize the aromatic ring against oxidation compared to hydroxyl substituents.

N-(4-Ethoxyphenyl)-1-adamantanecarboxamide

Structural Features :

- Aromatic group : 4-Ethoxyphenyl (identical to the target compound).

- Amide chain : Adamantane-based carboxamide (rigid, polycyclic structure).

Key Findings :

- Comparison : While both compounds share the 4-ethoxyphenyl group, the adamantane moiety in this analog reduces conformational flexibility, which could impede its utility in polymer synthesis compared to the linear undecanamide chain.

Research Implications and Gaps

- Optical Properties : The target compound’s 4-ethoxyphenyl group may prioritize solubility over luminescence efficiency compared to iodine-substituted analogs .

- Synthetic Flexibility: The undecanamide chain offers tunability for polymer design, though direct comparative studies with quinoline-based analogs are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.